氟苯尼酮盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

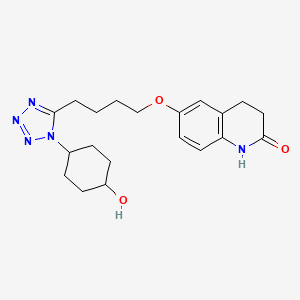

Halofuginone is a synthetic halogenated derivative of febrifugine, a natural quinazolinone alkaloid found in the Chinese herb Dichroa febrifuga . It is sold under the brand name Halocur and is used as a coccidiostat in veterinary medicine . It is also a potent inhibitor of collagen alpha1 (I) and matrix metalloproteinase 2 (MMP-2) gene expression .

Molecular Structure Analysis

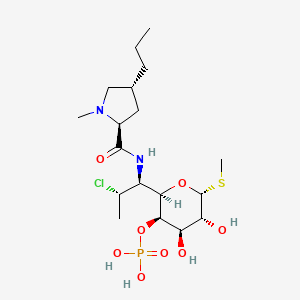

Halofuginone has a molecular formula of C16H17BrClN3O3 . It is a low molecular weight quinazolinone alkaloid .Chemical Reactions Analysis

Halofuginone is a potent inhibitor of collagen alpha1 (I) and matrix metalloproteinase 2 (MMP-2) gene expression . It also suppresses extracellular matrix deposition and cell proliferation .Physical And Chemical Properties Analysis

Halofuginone has an average molecular weight of 414.681 and a monoisotopic molecular weight of 413.014181779 . It is readily bioavailable and rapidly absorbed following oral administration .科学研究应用

Malaria Treatment

Halofuginone is an analog of febrifugine, an alkaloid originally isolated from the plant Dichroa febrifuga . It has been studied for its potential in treating malaria . The compound inhibits prolyl-tRNA synthetase (ProRS) activity in the blood stage of malaria .

Cancer Research

Halofuginone has attracted attention in cancer research due to its wide range of beneficial biological activities . It’s being studied for its potential to inhibit the growth of cancer cells .

Fibrosis-Related Diseases

Halofuginone inhibits Smad3 phosphorylation downstream of the TGFβ signaling pathway, which results in the inhibition of fibroblasts-to-myofibroblasts transition and fibrosis . This makes it a potential candidate for treating fibrosis-related diseases .

Autoimmune Diseases

Halofuginone inhibits Th17 cell differentiation, thereby inhibiting inflammation and the autoimmune reaction by activating the amino acid starvation and integrated stress responses . This suggests potential applications in the treatment of autoimmune diseases .

COVID-19 Treatment

Halofuginone has been studied for its potential use in treating COVID-19 patients . It is an oral prolyl-tRNA synthetase inhibitor that has potent in vitro activity against the SARS-CoV-2 virus . However, a phase II trial found that while halofuginone treatment was safe and well-tolerated, it did not decrease the SARS-CoV-2 viral load decay rate within 10 days .

Muscle Dystrophy

Research has shown that halofuginone can induce apoptosis in satellite cells in dystrophic muscles . Although more research is required to understand this phenomenon, it suggests that halofuginone could be a useful drug for mitigating undue cell loss in muscle dystrophy .

作用机制

Target of Action

Halofuginone Hydrochloride primarily targets collagen alpha1 (I) and matrix metalloproteinase 2 (MMP-2) . These targets play a crucial role in the regulation of extracellular matrix deposition and cell proliferation .

Mode of Action

Halofuginone Hydrochloride acts as a potent inhibitor of collagen alpha1 (I) and matrix metalloproteinase 2 (MMP-2) gene expression . It suppresses extracellular matrix deposition and cell proliferation . The profound antitumoral effect of halofuginone is attributed to its combined inhibition of the tumor stromal support, vascularization, invasiveness, and cell proliferation .

Biochemical Pathways

Halofuginone Hydrochloride affects metabolic processes such as the TGFβ and IL-17 signaling pathways . These pathways are involved in several biological activities encompassing a wide spectrum of endpoints, including malaria, cancer, fibrosis, and more . Inhibition of Smad3 phosphorylation downstream of the TGFβ signaling pathway results in inhibition of fibroblasts-to-myofibroblasts transition and fibrosis .

Pharmacokinetics

Halofuginone Hydrochloride is readily bioavailable and rapidly absorbed following oral administration . The half-life of Halofuginone Hydrochloride ranges from 23.8 to 72.1 hours .

Result of Action

The molecular and cellular effects of Halofuginone Hydrochloride’s action include the suppression of extracellular matrix deposition and cell proliferation . It also effectively suppresses tumor progression and metastasis in mice . Furthermore, it inhibits the development of T helper 17 cells, immune cells that play an important role in autoimmune disease .

安全和危害

属性

IUPAC Name |

7-bromo-6-chloro-3-[3-[(2S)-3-hydroxypiperidin-2-yl]-2-oxopropyl]quinazolin-4-one;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17BrClN3O3.ClH/c17-11-6-13-10(5-12(11)18)16(24)21(8-20-13)7-9(22)4-14-15(23)2-1-3-19-14;/h5-6,8,14-15,19,23H,1-4,7H2;1H/t14-,15?;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFFYBQUXAJOKAL-QDVCFFRGSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(NC1)CC(=O)CN2C=NC3=CC(=C(C=C3C2=O)Cl)Br)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC([C@@H](NC1)CC(=O)CN2C=NC3=CC(=C(C=C3C2=O)Cl)Br)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18BrCl2N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

451.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

CID 46781676 | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

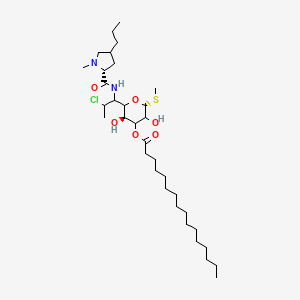

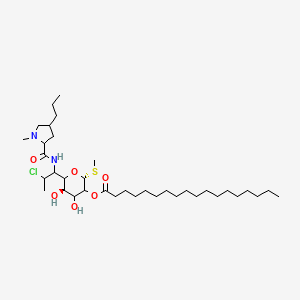

![(2S,4R)-N-[(1S,2R)-2-chloro-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]propyl]-1-methyl-4-propylpyrrolidine-2-carboxamide](/img/structure/B601439.png)